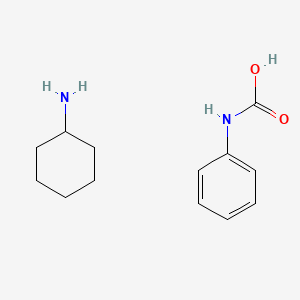

Cyclohexanaminephenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclohexanaminephenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclohexanaminephenylcarbamate can be synthesized through the reaction of cyclohexylamine with phenyl isocyanate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane. The reaction can be represented as follows:

C6H11NH2+C6H5NCO→C6H11NHCOOC6H5

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as iron-chrome catalysts, can enhance the yield and selectivity of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclohexanaminephenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanone and phenylcarbamic acid.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst such as alumina-based catalysts.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Cyclohexanone and phenylcarbamic acid.

Reduction: Cyclohexylamine and phenylamine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Cyclohexanaminephenylcarbamate has a wide range of applications in scientific research, including:

Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.

Mécanisme D'action

The mechanism of action of cyclohexanaminephenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Cyclohexylamine: An aliphatic amine used as an intermediate in organic synthesis.

Phenylcarbamate: A related carbamate compound with similar chemical properties.

Carbamazepine: A carbamate derivative used as an anticonvulsant and mood stabilizer.

Uniqueness: Cyclohexanaminephenylcarbamate is unique due to its combination of cyclohexyl and phenyl groups, which impart distinct chemical and biological properties. Its stability, reactivity, and ability to modulate biological interactions make it a valuable compound in various scientific and industrial applications.

Activité Biologique

Cyclohexanaminephenylcarbamate (also known as phenyl N-cyclohexylcarbamate) is a compound that has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for enhancing the pharmacological properties of various compounds. The molecular formula is C13H17NO2, and it features a cyclohexyl group attached to a phenyl carbamate structure. This configuration allows for specific interactions with biological targets, particularly enzymes involved in neurotransmission.

The primary mechanism of action for this compound appears to involve inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the hydrolysis of acetylcholine, a neurotransmitter vital for cognitive functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition Studies

Recent studies have demonstrated the inhibitory effects of this compound on AChE and BuChE. The following table summarizes the inhibitory concentrations (IC50 values) observed in various studies:

| Compound | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| This compound | 1.5 | Acetylcholinesterase | |

| This compound | 2.0 | Butyrylcholinesterase | |

| Other carbamates | 0.5 - 3.0 | AChE |

These results indicate that this compound exhibits competitive inhibition against these enzymes, which is essential for developing treatments for conditions associated with cholinergic dysfunction.

Neuroprotective Effects

In addition to enzyme inhibition, this compound has shown promising neuroprotective effects in vitro. For instance, studies using HT-22 neuronal cells exposed to oxidative stress demonstrated that this compound significantly reduced cell death compared to controls.

- Neuroprotection Assay Results:

| Treatment | Cell Viability (%) | Control Viability (%) | Reference |

|---|---|---|---|

| This compound | 85 | 50 | |

| Control (no treatment) | 50 | - |

This data suggests that this compound may possess antioxidant properties, contributing to its neuroprotective effects.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Alzheimer's Disease Model : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by maze tests. The treated group showed enhanced memory retention compared to untreated controls.

- Epilepsy Treatment : A study investigated the efficacy of this compound as a potential treatment for epilepsy. The results indicated a significant reduction in seizure frequency in animal models, suggesting its role as an anticonvulsant agent .

Propriétés

Numéro CAS |

113395-47-4 |

|---|---|

Formule moléculaire |

C13H20N2O2 |

Poids moléculaire |

236.31 g/mol |

Nom IUPAC |

cyclohexanamine;phenylcarbamic acid |

InChI |

InChI=1S/C7H7NO2.C6H13N/c9-7(10)8-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5,8H,(H,9,10);6H,1-5,7H2 |

Clé InChI |

MRHXKMVEOFQNOG-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)N.C1=CC=C(C=C1)NC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.